

Stability of 3,5-Dimethyl-4-nitrosomorpholine in different solvents

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrosomorpholine

CAS No.: 55556-87-1

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Technical Support Center: Stability of N-Nitrosamines in Solution

A Guide for Researchers Focusing on **3,5-Dimethyl-4-nitrosomorpholine** and Related Analogs

Introduction: The study of N-nitrosamines is a critical area in pharmaceutical drug development and safety assessment due to their classification as probable human carcinogens. The stability of these compounds, such as **3,5-Dimethyl-4-nitrosomorpholine**, in various solvents is a paramount concern for accurate analytical quantification and toxicological evaluation. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

It is important to note that while this guide focuses on the principles governing the stability of **3,5-Dimethyl-4-nitrosomorpholine**, specific, publicly available stability data for this particular analog is scarce. Therefore, this document leverages established knowledge regarding its parent compound, N-nitrosomorpholine (NMOR), and the broader class of nitrosamines to provide a foundational framework for your experimental design and troubleshooting. The

principles and protocols outlined here are designed to be adapted to investigate the unique stability profile of **3,5-Dimethyl-4-nitrosomorpholine**.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of **3,5-Dimethyl-4-nitrosomorpholine** in a solvent?

A1: The stability of nitrosamines, including **3,5-Dimethyl-4-nitrosomorpholine**, is not static and is influenced by a combination of chemical and physical factors. The most critical are:

- **Light Exposure:** Nitrosamines are known to be susceptible to photolysis, particularly under UV light.[1][2] UVA irradiation can lead to the formation of directly mutagenic species, and this photoactivated state can be relatively stable.[3][4] Therefore, protecting solutions from light is a critical first step in ensuring stability.[5]
- **Temperature:** Elevated temperatures can accelerate degradation. Conversely, storing solutions at reduced temperatures (e.g., 4°C, -20°C, or -70°C) significantly enhances long-term stability.[6]
- **pH:** The pH of the solvent system can be a determining factor. The kinetics of amine nitrosation are strongly dependent on the acid-base equilibria of both the amine precursor and the nitrosating agent.[7] While the stability of the formed nitrosamine is also pH-dependent, extreme pH values should generally be avoided unless their effect is being specifically studied.
- **Presence of Oxidizing or Reducing Agents:** The N-nitroso group can be susceptible to chemical transformation. The presence of strong oxidizing agents should be avoided.[5][8]
- **Solvent Matrix:** The nature of the solvent itself and the presence of other components (e.g., excipients in a formulation, biological matrix components) can interfere with stability or analytical detection.[1][9]

Q2: What is the general degradation pathway for nitrosamines like **3,5-Dimethyl-4-nitrosomorpholine**?

A2: The most well-established degradation pathway, particularly in biological systems or under certain chemical conditions, involves metabolic activation. This typically begins with α -hydroxylation, a reaction catalyzed by enzymes like cytochrome P450.[10][11] This α -hydroxyalkyl nitrosamine intermediate is unstable and breaks down, ultimately forming an electrophilic species that can alkylate nucleophiles like DNA.[10][11] Photodegradation induced by UV light represents another key pathway, which may generate different reactive intermediates.[4]

Q3: What are the recommended general storage conditions for a stock solution of **3,5-Dimethyl-4-nitrosomorpholine**?

A3: Based on general guidelines for nitrosamines, stock solutions should be stored under the following conditions to maximize stability:

- Container: Use amber glass vials or wrap clear vials in aluminum foil to protect from light.[2][5]
- Temperature: Store in a refrigerator or, for long-term storage, a freezer (-20°C or colder).[5][6][12]
- Solvent: Prepare stock solutions in a high-purity, inert solvent in which the compound is highly soluble and stable. Methanol or acetonitrile are common choices for analytical standards.[13]
- Atmosphere: For highly sensitive applications, purging the vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.

Troubleshooting Guide: Common Experimental Issues

Q4: I am observing a rapid loss of my **3,5-Dimethyl-4-nitrosomorpholine** standard in my working solution. What could be the cause?

A4: Rapid degradation is a common issue. Systematically check the following potential causes:

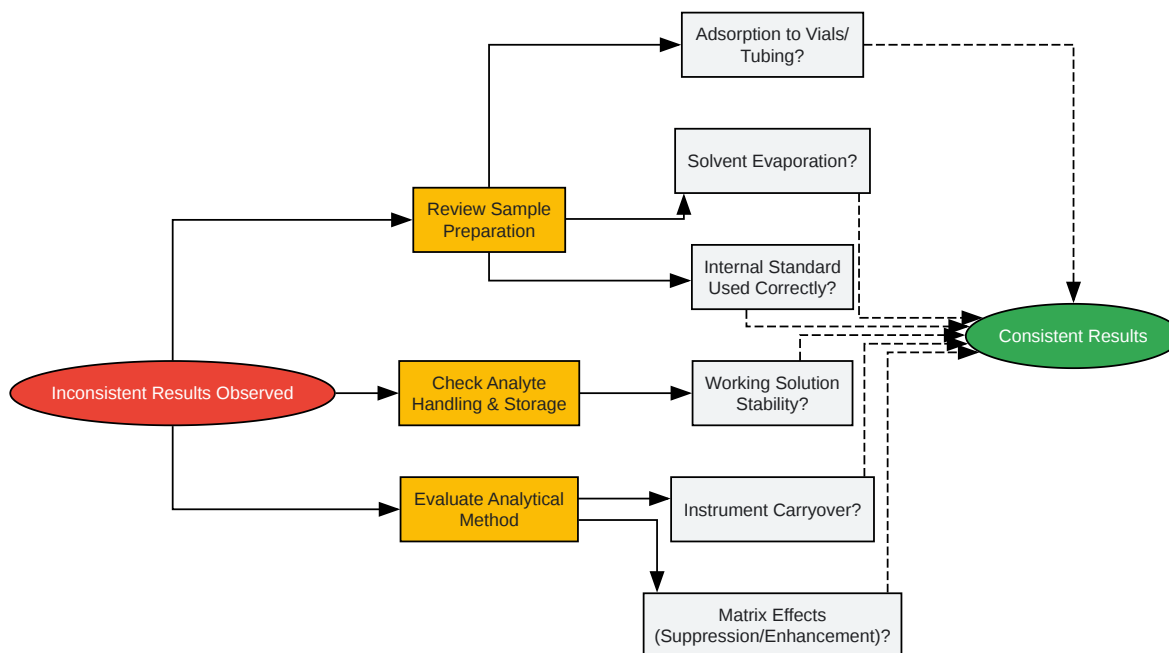
- Photodegradation: Are you working under direct laboratory lighting for extended periods? Are your solutions stored in clear vials on the benchtop or in a clear autosampler tray?

- Solution: Switch to amber vials or use foil-wrapped containers.[13] Minimize the time the solution is exposed to light. If using an autosampler, ensure its cover is on and it is not placed in direct sunlight.
- Temperature Effects: Is your experiment running at an elevated temperature? Is the autosampler compartment temperature controlled?
 - Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C). For longer sequences, consider preparing fresh dilutions or splitting the analysis into multiple runs. Studies on other volatile nitrosamines have shown stability for extended periods at 4-10°C.[6]
- Reactive Solvent/Matrix: Is there a component in your solvent or sample matrix that could be reacting with the nitrosamine?
 - Solution: Prepare the standard in a pure, inert solvent (e.g., LC-MS grade methanol or acetonitrile) to confirm the stability of the analyte itself. If the instability is only observed in the sample matrix, investigate potential interactions with excipients or other components.

Q5: My analytical results are inconsistent and show poor reproducibility. Where should I start troubleshooting?

A5: Inconsistent results often point to issues in sample handling, preparation, or the analytical method itself.

- Workflow Diagram: Troubleshooting Inconsistent Results



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- Checklist:

- Internal Standard: Are you using a stable, isotopically labeled internal standard (e.g., d8-NMOR)? [13] This is crucial to compensate for variations in sample preparation and instrument response.
- Adsorption: Nitrosamines can sometimes adsorb to plastic or glass surfaces. Consider using silanized glass vials.
- Sample Preparation: Ensure your extraction procedure is validated and consistent. Use precise pipetting techniques and ensure complete dissolution. [14] 4. Instrument Carryover: Inject a blank solvent after a high-concentration sample to check for carryover, which can lead to artificially high results in subsequent runs.

Q6: I am concerned about the in-situ or artifactual formation of nitrosamines during my sample preparation. How can I prevent this?

A6: This is a significant concern, especially when analyzing samples that contain both amine precursors (from the drug substance or excipients) and nitrosating agents (trace nitrites). [1][9][15]* Causality: Artifactual formation occurs when residual secondary or tertiary amines react with nitrosating agents (like nitrites) under favorable conditions (e.g., acidic pH) during sample workup. [7][15]* Prevention Strategies:

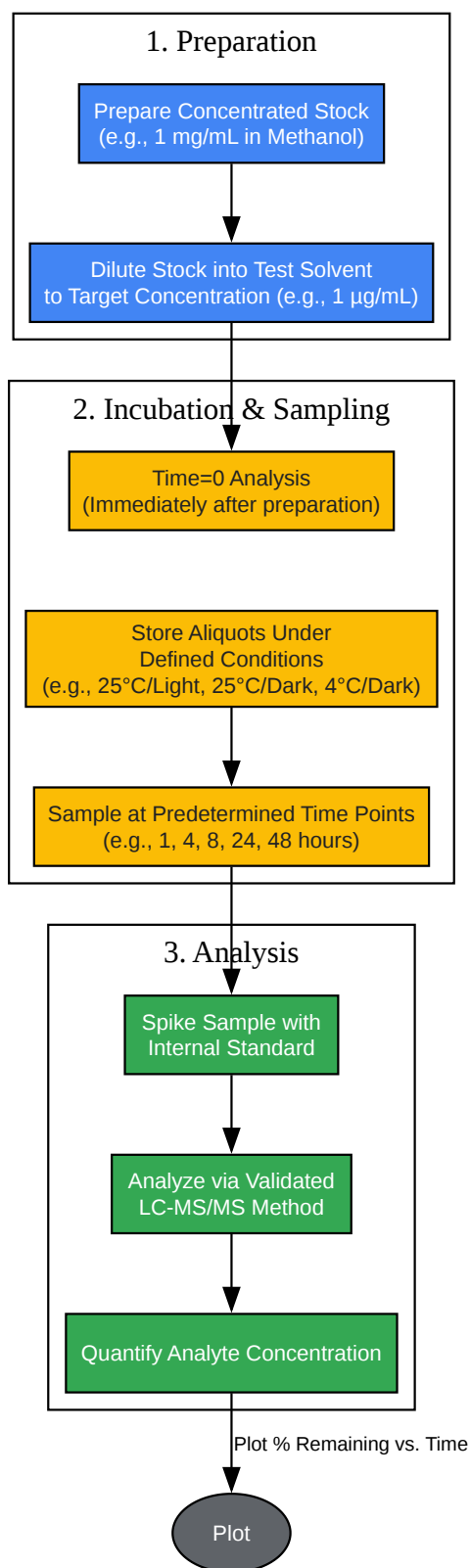
- Use Inhibitors: The addition of a nitrosation inhibitor to the sample homogenization or extraction solution is a highly effective strategy. [1] A combination of ascorbic acid (for the aqueous phase) and α -tocopherol (for the lipid phase) can prevent artifactual formation. [16]
- * Control pH: Keep the pH of the sample preparation environment neutral or basic if possible, as acidic conditions can promote nitrosation. [7]
- * Minimize Time and Temperature: Process samples quickly and at low temperatures to reduce the reaction rate of any potential artifactual formation.

Experimental Protocols & Data

Protocol 1: General Workflow for Assessing Stability in a Solvent

This protocol outlines a general method to determine the stability of **3,5-Dimethyl-4-nitrosomorpholine** in a specific solvent over time under controlled conditions.

- Workflow Diagram: Stability Assessment Protocol



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Caption: Experimental workflow for assessing nitrosamine stability.

- Step-by-Step Methodology:
 - Reagent Preparation:
 - Prepare a concentrated stock solution (e.g., 1000 µg/mL) of **3,5-Dimethyl-4-nitrosomorpholine** in a stable solvent like LC-MS grade methanol. Store this at -20°C in an amber vial. [13] * Prepare a working solution of a suitable internal standard (e.g., n-Nitrosomorpholine-d8) at a fixed concentration. [13] 2. Stability Sample Preparation (Time=0):
 - Dilute the stock solution into the test solvent (e.g., water, buffer at a specific pH, formulation placebo) to achieve the final target concentration for the stability study (e.g., 1.0 µg/mL).
 - Immediately take an aliquot of this solution for the T=0 time point.
 - Incubation:
 - Aliquot the remaining solution into multiple amber vials.
 - Store these vials under the desired experimental conditions (e.g., 25°C protected from light, 40°C protected from light, 25°C exposed to controlled laboratory light).
 - Sampling:
 - At each scheduled time point (e.g., 2, 4, 8, 24, 48 hours), remove one vial from incubation.
 - Analysis (LC-MS/MS):
 - For each sample (including T=0), add a precise volume of the internal standard working solution. [13] * Filter the sample if necessary through a 0.22 µm filter. [13] * Analyze using a validated LC-MS/MS method. The use of tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) is essential for achieving the required sensitivity and selectivity. [17] 6. Data Evaluation:

- Calculate the concentration of **3,5-Dimethyl-4-nitrosomorpholine** at each time point relative to the T=0 sample.
- Plot the percentage of the initial concentration remaining versus time to determine the degradation rate.

Data Summary: Stability of N-Nitrosomorpholine (NMOR) Under Various Conditions

This table summarizes findings from the literature for N-nitrosomorpholine (NMOR), which can serve as a proxy for designing studies for its dimethyl analog.

Condition	Solvent/Matrix	Stability Finding	Implication for 3,5-Dimethyl-4-nitrosomorpholine	Reference
UVA Irradiation	Phosphate Buffer	Becomes directly mutagenic; activity is relatively stable, with ~79% remaining after 10 days of storage at 37°C, 4°C, or -20°C post-irradiation.	High susceptibility to photodegradation is expected. Experiments must be conducted with rigorous light protection.	[3][4]
Thermal Storage	Human Urine	Stable for 24 days at temperatures ranging from 20°C down to -70°C.	Suggests good thermal stability in a complex biological matrix when protected from light.	[6]
Long-Term Frozen Storage	Human Urine	Stable for at least 1 year when stored at -70°C.	For long-term storage of analytical samples and standards, -70°C or colder is recommended.	[6]
Sample Storage (Post-Extraction)	Prepared Urine Samples	Stable for up to 10 weeks at -20°C.	Provides confidence in the stability of prepared samples stored in an autosampler or	[6]

freezer pending analysis.

Ambient Storage (on sampler)	Air Sampler (Florisol)	Recovery remained above 81% during a 19-day ambient temperature storage period when protected from light.	Demonstrates reasonable stability at room temperature in the dark, but refrigeration is still best practice. [2]
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